![molecular formula C6H7N3S B3332935 Imidazo[2,1-b]thiazol-5-ylmethanamine CAS No. 933707-50-7](/img/structure/B3332935.png)

Imidazo[2,1-b]thiazol-5-ylmethanamine

Overview

Description

Imidazo[2,1-b]thiazol-5-ylmethanamine is a compound that has been studied for its potential in various applications, particularly in the field of medicinal chemistry . It is known to have antiproliferative properties and has been evaluated as a potential anticancer agent .

Synthesis Analysis

The synthesis of Imidazo[2,1-b]thiazol-5-ylmethanamine and its derivatives involves several steps. One approach involves the use of N-Boc-N-propargylthiazol-2-amines, carbon monoxide, a secondary amine, and oxygen. The process takes place under the catalysis of the simple PdI2/KI system under relatively mild conditions . Another approach involves the synthesis of imidazo[2,1-b]thiazole-based chalcone derivatives .Molecular Structure Analysis

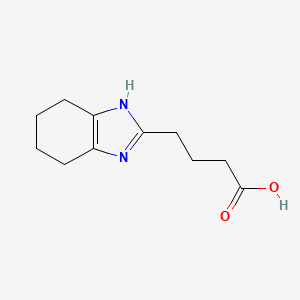

The molecular structure of Imidazo[2,1-b]thiazol-5-ylmethanamine is characterized by the presence of an imidazo[2,1-b]thiazole ring. This fused heterocyclic structure is a key feature of the compound and contributes to its biological activity .Chemical Reactions Analysis

Imidazo[2,1-b]thiazol-5-ylmethanamine and its derivatives can undergo various chemical reactions. For instance, they can be converted to high-value imidazo[2,1-b]thiazole derivatives when reacted with CO, a secondary amine, and O2 under the catalysis of PdI2/KI .Scientific Research Applications

Anticancer Applications

Imidazo[2,1-b]thiazole-based chalcone derivatives have been designed, synthesized, and tested for their anticancer activities . These compounds have shown significant cytotoxic activity on different types of cancer cells, including colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) cells . Among the compounds, one particular derivative (3j) stood out with its high cytotoxic activity and selectivity index (SI) values on MCF-7 cells .

Molecular Docking Studies

Molecular docking studies have been carried out to confirm the experimental observations and investigate the efficacy of the compound 3j . The interactions of 3j on DNA dodecamer and caspase-3 were investigated, and the active amino acids in the binding site were determined .

Synthesis Methods

Imidazo[2,1-b]thiazoles have been the subject of extensive research due to their ability to act as effective molecular scaffolds for synthetic, structural, and biomedical research . Various methods of synthesis and biological properties of known types of imidazothiazoles have been summarized and analyzed .

Biomedical Potential

Imidazo[2,1-b]thiazoles have shown significant biomedical potential . For instance, the hydrogenated derivatives of imidazo[2,1-b]thiazoles have been found to have anthelmintic, immunomodulatory, moderate immunosuppressive properties, and antineoplastic properties .

Multicomponent Approach

A multicomponent, one-step carbon-ylative approach has been studied for the synthesis of 2-(imidazo[2,1-b]thiazol-5-yl)-N,N-dialkylacetamides . This approach involves the dearomative cyclization of the initially formed 2-ynamide intermediate, followed by aromatization-triggered proton-shift isomerization .

Green Synthesis

Imidazo[2,1-b]thiazole derivatives have been synthesized using a green chemistry approach . This method involves the reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone or ethyl 2-amino-4-methylthiazole-5-carboxylate with α-bromo aralkyl ketones (phenacyl bromides) in the presence of polyethylene glycol-400 (PEG-400) under Microwave Irradiation (MWI) at 300 W .

Mechanism of Action

Target of Action

Imidazo[2,1-b]thiazol-5-ylmethanamine is a complex organic compound that has been studied for its potential biomedical applications

Mode of Action

The compound belongs to the class of imidazothiazoles, which are known to act as effective molecular scaffolds for synthetic, structural, and biomedical research . The compound’s interaction with its targets and the resulting changes are subject to ongoing research.

Biochemical Pathways

The synthesis of this compound involves a sequence of steps, including amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond, dearomative cyclization, and aromatization by proton-shift isomerization . The downstream effects of these processes on biochemical pathways require further investigation.

Result of Action

Some related compounds have shown promising results in in vitro antitubercular activity , suggesting potential biomedical applications.

Safety and Hazards

Future Directions

properties

IUPAC Name |

imidazo[2,1-b][1,3]thiazol-5-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3S/c7-3-5-4-8-6-9(5)1-2-10-6/h1-2,4H,3,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKXVXXAFXMPTMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=NC=C(N21)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[2,1-b]thiazol-5-ylmethanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1'-[1,2-Phenylenebis(carbonyloxy)]di(pyrrolidine-2,5-dione)](/img/structure/B3332869.png)

-1,2-cyclohexanediamine](/img/structure/B3332892.png)

![1-[4-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenyl]ethanone](/img/structure/B3332919.png)

![Octahydro-2H-pyrano[4,3-b]pyridine](/img/structure/B3332929.png)